molecular formula C22H17ClN4OS3 B11304420 2-[(2-chlorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-chlorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11304420
M. Wt: 485.0 g/mol
InChI Key: CGIMVAUOLFIHOS-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of thiazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities . The presence of sulfur and nitrogen atoms in these rings contributes to their reactivity and potential therapeutic applications .

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential therapeutic applications of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE.

Properties

Molecular Formula

C22H17ClN4OS3

Molecular Weight

485.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H17ClN4OS3/c1-14-11-24-22(30-14)27-20(28)19-18(31-16-8-3-2-4-9-16)12-25-21(26-19)29-13-15-7-5-6-10-17(15)23/h2-12H,13H2,1H3,(H,24,27,28)

InChI Key

CGIMVAUOLFIHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4Cl

Origin of Product

United States

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